PKI 14-22 amide,myristoylated

Cell permeability Blood-brain barrier PKA inhibition

PKI 14-22 amide, myristoylated (CAS 201422-03-9) is a synthetic N-myristoylated nonapeptide (Myr-GRTGRRNAI-NH₂, MW 1209.5) derived from residues 14–22 of the endogenous heat-stable protein kinase A inhibitor protein PKI. The compound functions as a potent, cAMP-dependent, competitive pseudosubstrate inhibitor of the PKA catalytic subunit (Ki ≈ 36 nM for the non-myristoylated core pharmacophore).

Molecular Formula C53H100N20O12
Molecular Weight 1209.5 g/mol
Cat. No. B15604380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKI 14-22 amide,myristoylated
Molecular FormulaC53H100N20O12
Molecular Weight1209.5 g/mol
Structural Identifiers
InChIInChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1
InChIKeyGQPQKQWUUHDDIS-JDLJUXOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PKI 14-22 Amide Myristoylated: Technical Baseline for Cell-Permeable PKA Pseudosubstrate Inhibitor Procurement


PKI 14-22 amide, myristoylated (CAS 201422-03-9) is a synthetic N-myristoylated nonapeptide (Myr-GRTGRRNAI-NH₂, MW 1209.5) derived from residues 14–22 of the endogenous heat-stable protein kinase A inhibitor protein PKI . The compound functions as a potent, cAMP-dependent, competitive pseudosubstrate inhibitor of the PKA catalytic subunit (Ki ≈ 36 nM for the non-myristoylated core pharmacophore) . The defining structural feature—N-terminal myristoylation—confers cell-membrane permeability and blood-brain barrier penetration absent in the unmodified peptide, enabling functional PKA inhibition in intact cells and in vivo CNS models .

Why PKI 14-22 Amide Myristoylated Cannot Be Replaced by Unmodified PKI Peptides or Small-Molecule PKA Inhibitors


Generic substitution among PKA inhibitors is not scientifically valid because PKI 14-22 amide, myristoylated combines three properties not simultaneously present in any single comparator: (1) cell-permeability conferred by N-terminal myristoylation, without which the PKI 14-22 peptide cannot penetrate intact cell membranes [1]; (2) a pseudosubstrate inhibitory mechanism that occupies the PKA substrate-binding site rather than the ATP pocket, fundamentally differing from ATP-competitive small molecules such as H-89 and KT5720 [2]; and (3) demonstrated dual blood-brain barrier penetration and in vivo CNS pharmacological activity at defined doses [1]. The non-myristoylated PKI 14-22 amide (Ki = 36 nM) retains catalytic subunit affinity but is membrane-impermeant in intact-cell assays. PKI 6-22 amide possesses higher intrinsic affinity (Ki = 1.6 nM) yet similarly lacks inherent cell-permeability without separate myristoylation. H-89 (Ki = 48 nM) is cell-permeable but exhibits measurable off-target kinase inhibition (S6K1 IC₅₀ = 80 nM, MSK1 IC₅₀ = 120 nM) [3]. These mechanistic and bioavailability distinctions preclude interchangeable use.

Head-to-Head Quantitative Evidence: Where PKI 14-22 Amide Myristoylated Demonstrates Measurable Differentiation


Cell Membrane and Blood-Brain Barrier Permeability: Myristoylated vs. Non-Myristoylated PKI 14-22 Amide

The N-terminal myristoylation of PKI 14-22 amide is the decisive structural modification enabling cellular and CNS access. The non-myristoylated PKI 14-22 amide (Ki = 36 nM against isolated PKA catalytic subunit) cannot cross intact plasma membranes, restricting its utility to cell-free or microinjection paradigms . In contrast, the myristoylated form gains access to the cytosolic compartment of intact pancreatic β-cells, where it causes concentration-dependent inhibition of insulin secretion triggered by dibutyryl-cAMP and forskolin—functional readouts that are inaccessible with the non-myristoylated peptide [1]. Multiple vendor technical datasheets and the primary literature further document that this myristoylation modification confers enhanced permeability across the blood-brain barrier relative to the precursor molecule .

Cell permeability Blood-brain barrier PKA inhibition Intact-cell assay

In Vivo Reversal and Prevention of Morphine Antinociceptive Tolerance: Myristoylated PKI 14-22 vs. PKI 6-22 Amide

In a direct comparative in vivo study, two PKI fragments—PKI-(6-22)-amide and PKI-(Myr-14-22)-amide—were evaluated for their ability to reverse low-level morphine antinociceptive tolerance in mice. Both peptides significantly reversed tolerance when administered intracerebroventricularly (i.c.v.) [1]. Critically, in a separate study using a prevention paradigm, mice pre-treated i.c.v. with the myristoylated PKA inhibitor PKI-(14-22)-amide prior to morphine pellet implantation completely failed to develop any tolerance to morphine antinociception (5.8-fold tolerance in untreated controls vs. no tolerance in PKI-pretreated mice) [2]. At a dose of 2.5 nmol i.c.v., PKI 14-22 amide myristoylated increased latency to tail withdrawal in the tail-flick test in morphine-tolerant mice . Furthermore, both PKI fragments inhibited cytosolic PKA activity in specific CNS regions (thalamus, PAG, medulla, lumbar spinal cord) following i.c.v. administration, confirming target engagement in brain tissue [1].

Opioid tolerance Analgesia CNS pharmacology Tail-flick test

Anti-Zika Virus Activity: PKI 14-22 Myristoylated vs. Other PKA Inhibitors Screened

In a focused screen of kinase pathway modulators against Zika virus (ZIKV) replication in human umbilical vein endothelial cells (HUVECs), the PKA inhibitor PKI 14-22 (myristoylated) was identified as a potent inhibitor of ZIKV replication, whereas other PKA inhibitors tested in the same study did not emerge as comparably effective anti-ZIKV agents [1]. PKI 14-22 suppressed virion production across four ZIKV strains with IC₅₀ values of 17.75 µM (IbH 30656), 22.29 µM (MR766), 34.09 µM (H/FP/2013), and 19.19 µM (PRVABC59), spanning both African and Asian/American lineages [2]. Critically, the anti-ZIKV IC₅₀ is substantially higher than the Ki for PKA inhibition (≈36 nM for the non-myristoylated pharmacophore), indicating that PKI 14-22 inhibits ZIKV replication through an additional, PKA-independent target engagement at the post-entry stage, preferentially affecting negative-sense RNA synthesis and viral protein translation [1]. Minimal cytotoxicity was observed in HUVECs and human astrocytes at antiviral concentrations [1].

Zika virus Antiviral Flavivirus HUVEC

Pseudosubstrate vs. ATP-Competitive Inhibition Mechanism: Differential Selectivity Profiles of PKI 14-22 Myristoylated and H-89

PKI 14-22 amide myristoylated inhibits PKA via a pseudosubstrate mechanism, occupying the substrate-binding site of the catalytic subunit without competing with ATP . This fundamentally differs from H-89, which is an ATP-competitive inhibitor (Ki = 48 nM against PKA) [1]. The mechanistic distinction has direct selectivity consequences: H-89, by targeting the conserved ATP-binding pocket, exhibits measurable inhibition of additional kinases including S6K1 (IC₅₀ = 80 nM), MSK1 (IC₅₀ = 120 nM), ROCKII (IC₅₀ = 270 nM), PKBα (IC₅₀ = 2,600 nM), and MAPKAP-K1b (IC₅₀ = 2,800 nM) [1]. In contrast, PKI-derived peptides achieve PKA selectivity through specific recognition of the substrate-binding cleft unique to the PKA catalytic subunit, as established by the structural determinants identified in the PKI(5-24) sequence [2]. The Sigma-Aldrich technical specification explicitly notes that PKI 14-22 amide myristoylated 'does not compete with ATP' . In a functional selectivity demonstration, PKI 14-22 amide abrogated forskolin-induced but not PKC-induced gene expression in HepG2 cells, confirming PKA pathway specificity in a cellular context [3].

Kinase selectivity Pseudosubstrate inhibitor ATP-competitive inhibitor Off-target profiling

Differential Effects on Neutrophil IgG-Mediated Phagocytosis and Adhesion: PKI 14-22 Myristoylated vs. H-89

In a study directly comparing PKA inhibitors in primary human neutrophils, H-89 reduced complement-dependent phagocytosis to 83% and IgG-dependent phagocytosis to 46% of control levels [1]. PKI 14-22 amide myristoylated was employed in the same experimental system and reduced IgG-dependent phagocytosis of heat-killed S. cerevisiae in a concentration-dependent manner . A critically differentiating observation is that PKI 14-22 amide myristoylated, at concentrations exceeding 10 µM, additionally inhibited neutrophil adhesion—a phenomenon that rendered simultaneous phagocytosis measurements impossible to perform at these higher concentrations . This dual functional effect (phagocytosis inhibition at lower concentrations; adhesion inhibition at higher concentrations) has not been reported for H-89 at comparable concentration ranges in the published neutrophil literature.

Neutrophil Phagocytosis Adhesion Innate immunity

CNS Target Engagement Demonstrated by Regional PKA Activity Inhibition Following i.c.v. Administration

Following i.c.v. administration of PKI-(Myr-14-22)-amide to drug-naïve and morphine-tolerant mice, cytosolic PKA activity was significantly inhibited in the lumbar spinal cord (LSC) and thalamus, while both cytosolic and particulate PKA activities were inhibited in thalamus [1]. This regional target engagement profile, measured by direct ex vivo PKA activity assay in tissue homogenates, provides quantitative evidence of CNS distribution and functional PKA inhibition following systemic-route-adjacent administration. In a separate study, PKI 14-22 amide (myristoylated) inhibited PKA activity in mouse brain or spinal cord lysates at a concentration of 75 µM . The compound's ability to block hyperalgesia produced by spinal administration of 8-bromo-cAMP further confirms spinal cord target engagement .

CNS bioavailability Brain region PKA activity Intracerebroventricular

Highest-Impact Application Scenarios for PKI 14-22 Amide Myristoylated Based on Quantitative Evidence


Opioid Tolerance and CNS PKA Signaling Research

PKI 14-22 amide myristoylated is the compound of choice for in vivo opioid tolerance studies requiring both reversal and prevention paradigms. At 2.5 nmol i.c.v., it increases tail-flick latency in morphine-tolerant mice, and when administered as pretreatment, completely prevents the development of morphine antinociceptive tolerance (0% tolerance vs. 5.8-fold in controls) [1]. The compound's demonstrated inhibition of PKA activity in thalamus, PAG, medulla, and lumbar spinal cord following i.c.v. administration confirms CNS target engagement across pain-processing regions [2]. Its blood-brain barrier permeability, conferred by N-terminal myristoylation, makes it uniquely suitable among PKI-derived peptides for studies requiring combined in vitro intact-cell and in vivo CNS experimental designs .

Zika Virus and Flavivirus Replication Studies

PKI 14-22 amide myristoylated is a uniquely potent inhibitor of ZIKV replication among tested PKA inhibitors, with IC₅₀ values of 17.75–34.09 µM across four ZIKV strains (IbH 30656, MR766, H/FP/2013, PRVABC59) in HUVECs, with minimal cytotoxicity [1]. Its anti-ZIKV mechanism operates at the post-entry stage via preferential inhibition of negative-sense RNA synthesis and viral protein translation, representing a PKA-independent activity not shared by H-89 or KT5720 at comparable concentrations [2]. This dual pharmacology—canonical PKA inhibition at low nanomolar Ki and anti-flaviviral activity at low micromolar concentrations—makes the compound a strategic procurement choice for laboratories investigating host kinase–virus interactions.

Neutrophil and Innate Immunity Functional Studies

For neutrophil biology, PKI 14-22 amide myristoylated provides concentration-dependent dissection of PKA-regulated functions: IgG-mediated phagocytosis is inhibited in a concentration-dependent manner, while at concentrations exceeding 10 µM, the compound additionally inhibits neutrophil adhesion [1]. This concentration-separable pharmacology distinguishes it from H-89, which reduces IgG-dependent phagocytosis to 46% but has not been reported to produce the same adhesion-inhibitory effect in parallel neutrophil assays [2]. Researchers studying the differential roles of PKA in neutrophil adhesion versus phagocytosis can exploit this concentration-response separation experimentally.

PKA Pathway Selectivity Validation in Cellular Signaling Studies

When unambiguous attribution of a cellular phenotype to PKA (rather than PKC, PKG, or other AGC kinases) is required, PKI 14-22 amide myristoylated offers a mechanistic selectivity advantage over ATP-competitive inhibitors. The compound's pseudosubstrate mechanism targets the PKA catalytic subunit substrate-binding cleft without competing with ATP [1]. This has been functionally validated in HepG2 cells, where PKI 14-22 amide abrogated forskolin-induced (PKA-dependent) but not phorbol-ester-induced (PKC-dependent) transcriptional activation [2]. In contrast, H-89 inhibits S6K1, MSK1, and ROCKII with IC₅₀ values within 2- to 6-fold of its PKA IC₅₀, introducing ambiguity in pathway-attribution experiments . For signaling studies where target identity confidence is paramount, the pseudosubstrate mechanism provides superior selectivity.

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